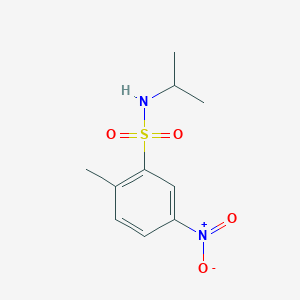

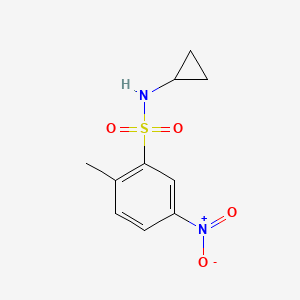

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Vue d'ensemble

Description

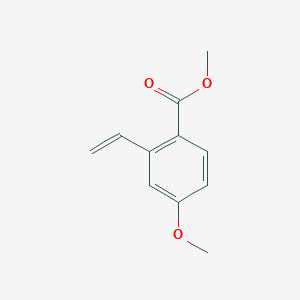

“N-cyclopropyl-2-methyl-5-nitrobenzene-1-sulfonamide” is an organosulfur compound with the molecular formula C10H12N2O4S . It has a molecular weight of 256.28 . The compound is characterized by a nitro group (−NO2), a sulfonamide group (−SO2NH2), a methyl group (−CH3), and a cyclopropyl group (C3H5) attached to a benzene ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the nitro group, the sulfonamide group, and the attachment of the cyclopropyl and methyl groups . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Sulfonamides can be synthesized from sulfonyl chlorides and amines .Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The cyclopropyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .Chemical Reactions Analysis

The nitro group in the compound can participate in various chemical reactions, including reduction to amines, and nucleophilic substitution reactions . The sulfonamide group can also participate in various reactions, including hydrolysis, and reactions with bases .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on related sulfonamide compounds has demonstrated their synthesis and investigation for potential biological activities. For example, a study by Itazaki et al. (1988) involved the synthesis of sulfamoyl dihydrobenzodioxins, a class of compounds structurally related to sulfonamides, to study their diuretic and antihypertensive activities in rats. Although the compounds in this study showed lower activities compared to a known diuretic, it highlights a methodological approach to synthesizing and testing sulfonamide derivatives for biological effects (Itazaki, Kawasaki, Matsuura, Ueda, Yonetani, & Nakamura, 1988).

Potential in CNS Disorders

Another study by Canale et al. (2016) explored N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines for their selectivity and multifunctional profile as ligands at serotonin and dopamine receptors, demonstrating the potential application of sulfonamide derivatives in treating complex diseases of the central nervous system (CNS), including their antidepressant-like and pro-cognitive properties (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).

Radiosensitization in Cancer Therapy

Research has also been conducted on nitrobenzene derivatives, which are chemically related to N-cyclopropyl-2-methyl-5-nitrobenzene-1-sulfonamide, for their potential use as hypoxic cell sensitizers in cancer therapy. A study by Rauth and Kaufman (1975) explored the effectiveness of nitrobenzene derivatives in sensitizing hypoxic tumor cells to radiation therapy in a murine model, suggesting a potential application in enhancing the efficacy of cancer treatments (Rauth & Kaufman, 1975).

Propriétés

IUPAC Name |

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7-2-5-9(12(13)14)6-10(7)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUCCENEXAWSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3168563.png)

![3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one](/img/structure/B3168596.png)

![methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate](/img/structure/B3168612.png)

![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)